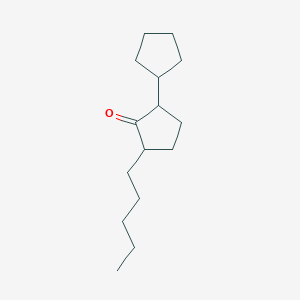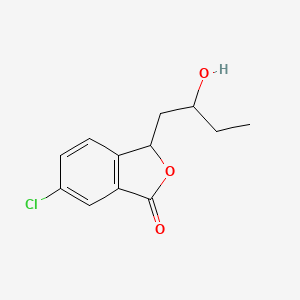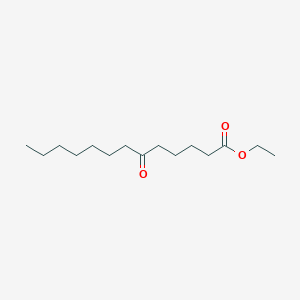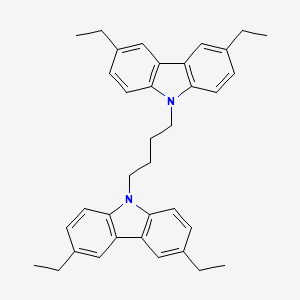
9,9'-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole): is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. This particular compound features a butane-1,4-diyl linker between two 3,6-diethyl-9H-carbazole units, making it a unique and versatile molecule in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) typically involves the reaction of 3,6-diethyl-9H-carbazole with a butane-1,4-diyl linker. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazole quinones, while reduction can yield various hydrocarbon derivatives. Substitution reactions can produce a wide range of functionalized carbazole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used as a building block for the synthesis of more complex organic molecules. Its stable structure and versatile reactivity make it an ideal candidate for the development of new materials with unique properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong ultraviolet-fluorescent emission. It can help in the visualization of biological processes and the detection of specific biomolecules.
Medicine: In medicine, carbazole derivatives have shown potential as therapeutic agents. This compound, in particular, may be explored for its potential anti-cancer and anti-inflammatory properties, although more research is needed to fully understand its medicinal applications.
Industry: In the industrial sector, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent photoelectric properties make it a valuable component in the development of advanced electronic materials.
Mécanisme D'action
The mechanism of action of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is primarily related to its ability to interact with various molecular targets and pathways. The compound’s planar conjugated structure allows it to participate in charge transfer processes, which are crucial for its photoelectric properties. In biological systems, it may interact with specific proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
- 9,9’-(6-Phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
Comparison: Compared to these similar compounds, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) stands out due to its unique butane-1,4-diyl linker, which provides additional flexibility and potential for functionalization. This structural feature can lead to different reactivity and properties, making it a valuable compound for various applications. Additionally, the presence of diethyl groups on the carbazole rings can influence the compound’s electronic properties, further distinguishing it from other carbazole derivatives.
Propriétés
Numéro CAS |
189066-40-8 |
|---|---|
Formule moléculaire |
C36H40N2 |
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
9-[4-(3,6-diethylcarbazol-9-yl)butyl]-3,6-diethylcarbazole |
InChI |
InChI=1S/C36H40N2/c1-5-25-11-15-33-29(21-25)30-22-26(6-2)12-16-34(30)37(33)19-9-10-20-38-35-17-13-27(7-3)23-31(35)32-24-28(8-4)14-18-36(32)38/h11-18,21-24H,5-10,19-20H2,1-4H3 |
Clé InChI |
ZVBOGLUHIKMMAG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)CC)CCCCN4C5=C(C=C(C=C5)CC)C6=C4C=CC(=C6)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
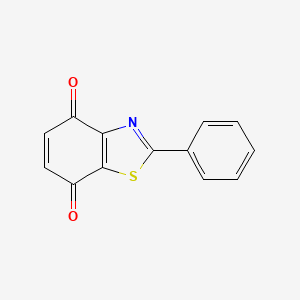
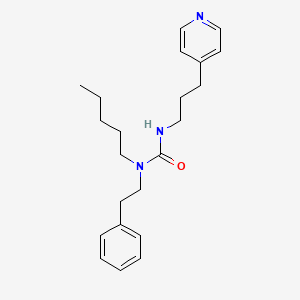
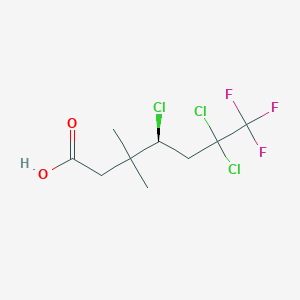
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
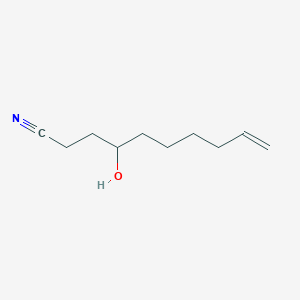
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
